Derrisisoflavone J

Description

Properties

Molecular Formula |

C22H22O6 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

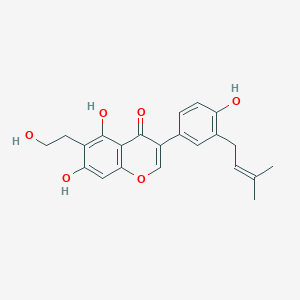

5,7-dihydroxy-6-(2-hydroxyethyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |

InChI |

InChI=1S/C22H22O6/c1-12(2)3-4-14-9-13(5-6-17(14)24)16-11-28-19-10-18(25)15(7-8-23)21(26)20(19)22(16)27/h3,5-6,9-11,23-26H,4,7-8H2,1-2H3 |

InChI Key |

GZPWOHBMFJTLMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CCO)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Derrisisoflavone J from Derris robusta

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of Derrisisoflavone J, a novel hydroxyethylated isoflavonoid, from the plant Derris robusta. The methodologies outlined below are based on the primary scientific literature and are intended to offer a detailed protocol for researchers interested in the extraction and purification of this compound.

Derris robusta, a tree species belonging to the Fabaceae family, is a known source of various flavonoids, including rotenoids and isoflavones.[1] Recent phytochemical investigations have led to the isolation of several new prenylated isoflavonoids, including Derrisisoflavones H, I, J, and K, from the twigs and leaves of this plant.[2] this compound is notable for being one of the first reported examples of a hydroxyethylated isoflavonoid.[2]

Experimental Protocols

The isolation of this compound from Derris robusta is a multi-step process involving extraction, solvent partitioning, and repeated chromatographic separations. The following protocol is a detailed description of the laboratory procedure.

1. Plant Material and Extraction:

-

Plant Material: The twigs and leaves of Derris robusta are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Extraction: The air-dried and powdered plant material (approximately 10 kg) is extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times, with each extraction lasting for seven days. The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

The crude ethanol extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This liquid-liquid extraction separates compounds based on their polarity. The fraction containing this compound is typically found in the ethyl acetate and n-butanol extracts.

3. Chromatographic Purification:

The ethyl acetate and n-butanol soluble fractions are subjected to a series of chromatographic techniques to isolate the target compound.

-

Step 1: Silica Gel Column Chromatography: The ethyl acetate extract is applied to a silica gel column and eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC). Similar fractions are combined.

-

Step 2: Sephadex LH-20 Column Chromatography: Fractions enriched with isoflavones are further purified on a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on their molecular size.

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water. This allows for the isolation of pure this compound.

Data Presentation

The following table summarizes the key analytical data for the characterization of this compound.[3]

| Property | Data |

| Appearance | White amorphous powder |

| UV (MeOH) λmax (log ε) | 213 (4.59), 267 (4.56), 338 (sh) (3.59) nm |

| ESIMS (pos.) | m/z 405 [M + Na]⁺ |

| HRESIMS (pos.) | m/z 405.1305 [M + Na]⁺ (calcd. for C₂₂H₂₂O₆Na, 405.1309) |

| ¹H NMR | See original research for detailed assignments[3] |

| ¹³C NMR | See original research for detailed assignments |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound from Derris robusta.

As of the latest research, a specific signaling pathway involving this compound has not been elucidated. However, isoflavones from Derris robusta have been investigated for their α-glucosidase inhibitory activity, suggesting a potential role in carbohydrate metabolism. Further research is required to determine the precise biological targets and mechanisms of action of this compound.

References

Derrisisoflavone J: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone J is a novel prenylated and hydroxyethylated isoflavone isolated from the twigs and leaves of Derris robusta. As a member of the isoflavonoid class of natural products, it represents a unique chemical scaffold of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of this compound, based on currently available scientific literature.

Chemical Structure and Properties

This compound was first isolated and characterized by Tang et al. in 2016. Its structure was elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1]. To date, this compound and its isomer, Derrisisoflavone K, are the first reported examples of hydroxyethylated isoflavonoids[1].

Molecular Formula: C₂₂H₂₂O₆[1]

Molecular Weight: 382.41 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Spectroscopic Data

The structural confirmation of this compound is based on the following key spectroscopic data:

Table 1: Spectroscopic Data for this compound[1]

| Data Type | Value |

| Appearance | White amorphous powder |

| HRESIMS (pos.) | m/z 405.1305 [M + Na]⁺ (calcd. for C₂₂H₂₂O₆Na, 405.1309) |

| UV (MeOH) λₘₐₓ (log ε) | 213 (4.59), 267 (4.56), 338 (sh) (3.59) nm |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)[1]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 152.9 | 7.97 (s) |

| 3 | 123.7 | |

| 4 | 175.7 | |

| 5 | 162.7 | |

| 6 | 98.7 | 6.36 (s) |

| 7 | 164.5 | |

| 8 | 105.2 | |

| 9 | 157.5 | |

| 10 | 111.9 | |

| 1' | 123.1 | |

| 2' | 130.4 | 7.19 (d, 2.0) |

| 3' | 115.1 | |

| 4' | 157.8 | |

| 5' | 115.1 | 6.94 (d, 8.4) |

| 6' | 129.8 | 7.12 (dd, 8.4, 2.0) |

| 1'' | 29.3 | 3.30 (overlapped) |

| 2'' | 122.0 | 5.25 (t, 7.2) |

| 3'' | 132.3 | |

| 4'' | 25.8 | 1.77 (s) |

| 5'' | 17.9 | 1.69 (s) |

| 1''' | 35.1 | 2.89 (t, 6.6) |

| 2''' | 61.2 | 3.84 (t, 6.6) |

Experimental Protocols

Isolation of this compound

The following protocol outlines the extraction and isolation of this compound from Derris robusta.

Structural Elucidation

The structure of this compound was determined by comprehensive analysis of its spectroscopic data. HRESIMS data established the molecular formula. The ¹H and ¹³C NMR spectra were assigned based on DEPT and 2D NMR experiments (¹H-¹H COSY, HSQC, and HMBC). The connectivity of the prenyl and hydroxyethyl groups to the isoflavone core was confirmed through key HMBC correlations.

Biological Activity

Currently, there is no published data specifically detailing the biological activities, such as IC₅₀ or EC₅₀ values, or the specific signaling pathways modulated by this compound.

However, the genus Derris is a known rich source of flavonoids and isoflavonoids that exhibit a wide range of biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant effects. Other prenylated isoflavonoids isolated from Derris species have demonstrated anti-inflammatory properties. Further research is required to determine the specific biological profile of this compound.

Conclusion

This compound is a recently discovered isoflavonoid with a unique hydroxyethylated structure. The detailed spectroscopic and isolation data presented here provide a solid foundation for researchers and scientists to undertake further studies. Future investigations into its biological activities and potential mechanisms of action are warranted to explore its potential as a lead compound in drug development programs.

References

A Technical Guide to the Spectroscopic Data of Derrisisoflavone J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Derrisisoflavone J, a hydroxyethylated isoflavonoid isolated from Derris robusta. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. All data is sourced from the peer-reviewed publication detailing its initial isolation and characterization.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of this compound. The analysis was conducted in positive ion mode.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + Na]⁺ | 405.1309 | 405.1305 | C₂₂H₂₂O₆Na |

Data sourced from Qi et al., 2016.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in acetone-d₆.

Table 2: ¹H NMR Spectroscopic Data for this compound (Acetone-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 7.97 | s | |

| 8 | 6.37 | s | |

| 2' | 7.19 | d | 2.0 |

| 5' | 6.95 | d | 8.2 |

| 6' | 7.08 | dd | 8.2, 2.0 |

| 1'' | 2.92 | t | 7.3 |

| 2'' | 3.68 | t | 7.3 |

| 1''' | 3.39 | d | 7.4 |

| 2''' | 5.27 | t | 7.4 |

| 4''' | 1.76 | s | |

| 5''' | 1.68 | s |

Data sourced from Qi et al., 2016.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Acetone-d₆)

| Position | δC (ppm) | Type |

| 2 | 153.3 | CH |

| 3 | 125.1 | C |

| 4 | 176.4 | C |

| 5 | 161.3 | C |

| 6 | 109.9 | C |

| 7 | 164.2 | C |

| 8 | 94.7 | CH |

| 9 | 157.9 | C |

| 10 | 107.0 | C |

| 1' | 124.6 | C |

| 2' | 115.9 | CH |

| 3' | 131.0 | C |

| 4' | 158.8 | C |

| 5' | 116.5 | CH |

| 6' | 123.6 | CH |

| 1'' | 26.8 | CH₂ |

| 2'' | 61.9 | CH₂ |

| 1''' | 29.3 | CH₂ |

| 2''' | 123.2 | CH |

| 3''' | 132.5 | C |

| 4''' | 18.0 | CH₃ |

| 5''' | 25.9 | CH₃ |

Data sourced from Qi et al., 2016.[1]

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and characterization of this compound and related isoflavonoids.

Plant Material and Extraction

The twigs and leaves of Derris robusta were collected and air-dried. The dried plant material was powdered and subsequently extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

Isolation and Purification

The concentrated ethanol extract underwent a systematic fractionation and purification process:

-

Solvent Partitioning: The residue was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which contained this compound, was subjected to multiple rounds of column chromatography. This included silica gel columns, Sephadex LH-20 columns, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker spectrometer. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer. Data was acquired in the positive ion mode to determine the exact mass and molecular formula.[1]

Visualizations: Workflows and Biological Pathways

Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow employed for the isolation and structural elucidation of this compound from its natural source.

Postulated Anti-Inflammatory Signaling Pathway

Prenylated isoflavonoids from Derris species have demonstrated anti-inflammatory properties. This activity is often associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below represents a simplified model of this mechanism, where this compound is postulated to inhibit the pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

References

The Enigmatic Path to Derrisisoflavone J: A Deep Dive into its Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the proposed biosynthetic pathway of Derrisisoflavone J, a prenylated and hydroxyethylated isoflavone found in Derris robusta. While the complete enzymatic cascade remains to be fully elucidated, this whitepaper synthesizes current knowledge on isoflavonoid biosynthesis to construct a putative pathway, highlighting key enzymatic steps and potential avenues for future research.

This compound, with its unique structural modifications, presents a fascinating case study in the diversification of plant secondary metabolites. Its biosynthesis is believed to begin with the general phenylpropanoid pathway, a well-established route for the formation of the core isoflavone skeleton.

The Core Isoflavonoid Pathway: A Common Foundation

The journey from the amino acid L-phenylalanine to the isoflavone core is a multi-step process involving a series of key enzymes. This foundational pathway is shared across a wide range of leguminous plants.

| Step | Precursor | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate-4-Hydroxylase (C4H) | 4-Coumaric acid |

| 3 | 4-Coumaric acid | 4-Coumarate:CoA Ligase (4CL) | 4-Coumaroyl-CoA |

| 4 | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin chalcone |

| 5 | Naringenin chalcone | Chalcone Isomerase (CHI) | Naringenin (a flavanone) |

| 6 | Naringenin | Isoflavone Synthase (IFS) | 2-Hydroxyisoflavanone |

| 7 | 2-Hydroxyisoflavanone | 2-Hydroxyisoflavanone Dehydratase (HID) | Genistein (an isoflavone) |

This series of reactions, summarized in the table above, lays the groundwork for the more specialized modifications that give rise to the unique structure of this compound.

Charting the Unknown: The Proposed Biosynthesis of this compound

The specific enzymatic machinery responsible for the prenylation and hydroxyethylation of the isoflavone backbone in Derris robusta has yet to be definitively identified. However, based on known enzymatic activities in related plant species, a hypothetical pathway can be proposed.

Caption: Proposed biosynthetic pathway of this compound.

This proposed pathway highlights two critical, yet uncharacterized, enzymatic steps:

-

C-3' Prenylation: The addition of a dimethylallyl pyrophosphate (DMAPP) group to the 3' position of the B-ring is likely catalyzed by a specific isoflavone C-3' prenyltransferase . While such enzymes have been identified in other plants, the specific enzyme in Derris robusta remains to be isolated and characterized.[1]

-

C-6 Hydroxyethylation: The most enigmatic step in the biosynthesis of this compound is the addition of a hydroxyethyl group at the C-6 position. To date, no enzyme with this specific activity on a flavonoid substrate has been reported in the scientific literature. This represents a significant knowledge gap and a key area for future investigation. It is hypothesized that a flavanone 6-hydroxylase (F6H) first introduces a hydroxyl group at the C-6 position of naringenin.[2][3] The subsequent conversion to a hydroxyethyl group would require a novel enzymatic activity, possibly a transferase that utilizes a two-carbon donor.

Experimental Workflows for Unraveling the Pathway

To validate this proposed pathway and identify the novel enzymes involved, a multi-pronged experimental approach is necessary. The following workflow outlines the key steps researchers can take:

Caption: Experimental workflow for enzyme discovery.

Detailed Experimental Protocols

1. Enzyme Extraction from Plant Tissues:

-

Tissue Homogenization: Freeze plant tissue (e.g., young leaves, roots) of Derris robusta in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction Buffer: Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT, 1% polyvinylpyrrolidone).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.[4]

2. Enzyme Assays for Prenyltransferases and Hydroxylases:

-

Reaction Mixture: Prepare a reaction mixture containing the crude protein extract or purified recombinant enzyme, the putative substrate (e.g., genistein for prenyltransferase activity, 6-hydroxy-genistein for hydroxyethylation), and the necessary co-factors (e.g., DMAPP for prenyltransferase, a potential ethyl donor for the hydroxyethylation step, and NADPH for P450-dependent hydroxylases).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected prenylated or hydroxyethylated products.[1]

3. Quantitative Gene Expression Analysis:

-

RNA Extraction: Isolate total RNA from different tissues of Derris robusta.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the candidate prenyltransferase and hydroxylase/transferase genes to quantify their expression levels in different tissues. This can help correlate gene expression with the accumulation of this compound.

Future Directions

The biosynthesis of this compound presents an exciting frontier in plant biochemistry. The identification and characterization of the novel enzymes involved, particularly the elusive hydroxyethyltransferase, will not only illuminate a new corner of the plant metabolic map but also provide valuable tools for the biotechnological production of this and other complex isoflavonoids. The protocols and hypothetical pathway outlined in this guide provide a solid framework for researchers to begin this challenging but rewarding endeavor.

References

- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Prenylated Isoflavonoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the natural sources of prenylated isoflavonoids, their quantitative analysis, methods for their isolation, and their mechanisms of action, including key signaling pathways.

Introduction to Prenylated Isoflavonoids

Isoflavonoids are a class of secondary metabolites predominantly found in the plant kingdom, particularly within the Leguminosae (Fabaceae) family.[1][2] Their structure is based on a 3-phenylchroman-4-one backbone. The addition of isoprenoid side chains—a process known as prenylation—gives rise to prenylated isoflavonoids. This structural modification significantly increases their lipophilicity, enhancing their affinity for cell membranes and interaction with biological targets, which often leads to improved bioavailability and a broader range of potent biological activities.[3]

Prenylated isoflavonoids exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, antioxidant, neuroprotective, and estrogenic or antiestrogenic properties. Their unique activities, such as acting as selective estrogen receptor modulators (phytoSERMs), make them promising candidates for drug discovery and development.

Primary Natural Sources

The distribution of isoflavonoids is largely concentrated in the Fabaceae (legume) family. The occurrence of prenylated isoflavonoids is even more restricted, as it depends on the presence of specific prenyltransferase enzymes. Key plant families and genera known to be rich sources of these compounds are detailed below.

Key Plant Families:

-

Fabaceae (Leguminosae): This is the most significant source of prenylated isoflavonoids. Genera such as Glycyrrhiza, Sophora, Acosmium, and elicited Glycine (soybean) are well-documented producers.

-

Moraceae (Mulberry Family): Species within the Artocarpus, Maclura, and Morus genera are also notable sources.

-

Apiaceae (Carrot Family): Certain species in this family have been found to contain prenylated isoflavones.

-

Other Families: While less common, prenylated flavonoids and isoflavonoids have also been identified in the Asteraceae, Cannabaceae, and Euphorbiaceae families.

Quantitative Data of Representative Prenylated Isoflavonoids

The concentration of prenylated isoflavonoids can vary significantly based on the plant species, the specific tissue, and environmental or elicitation conditions. The following tables summarize quantitative data for some well-studied compounds.

Table 1: Concentration of Prenylated Isoflavonoids in Various Plant Sources

| Plant Species | Compound | Plant Part | Concentration (µmol/g Dry Weight) | Reference |

| Elicited Glycine max (Soybean) Seedlings | Glyceollins (C2 & C4) | Seedlings | 0.8 - 1.2 | |

| Elicited Glycine max (Soybean) Seedlings | Prenylated Isoflavones (e.g., Isowighteone) | Seedlings | 0.8 - 1.2 | |

| Elicited Glycine max (Soybean) Seedlings | Phaseol | Seedlings | ~0.3 |

Note: Data for elicited soybean seedlings shows that sequential treatment with H₂O₂ + AgNO₃ followed by microbial elicitors like B. subtilis can induce significant accumulation of these compounds.

Table 2: Content of Prenylated Flavanones (as a related class) in Humulus lupulus (Hops)

| Compound | Concentration Range | Notes | Reference |

| 8-Prenylnaringenin (8-PN) | 10-100 fold lower than Xanthohumol | A minor but highly potent phytoestrogen. | |

| Isoxanthohumol (IX) | Varies | Weaker estrogenic activity compared to 8-PN. |

Note: While not strictly isoflavonoids, the prenylated flavanones in hops are structurally related and well-quantified, providing a valuable reference.

Experimental Protocols: Extraction, Isolation, and Analysis

The isolation and quantification of prenylated isoflavonoids from plant matrices require a multi-step approach. Due to their increased lipophilicity compared to their non-prenylated counterparts, specific solvents and chromatographic techniques are employed.

General Extraction and Fractionation Protocol

-

Drying and Grinding: Plant material (e.g., stems, roots, leaves) is dried to a constant weight and finely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is typically extracted exhaustively at room temperature with a polar solvent like ethanol (EtOH) or methanol (MeOH). Modern techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency.

-

Defatting (Optional): For lipid-rich materials, a preliminary extraction with a non-polar solvent such as hexane is performed to remove fats and waxes.

-

Liquid-Liquid Partitioning: The crude extract is concentrated and then subjected to liquid-liquid fractionation using a series of immiscible solvents of increasing polarity. A common sequence is:

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH) Prenylated isoflavonoids, being moderately polar, are often enriched in the EtOAc and CHCl₃ fractions.

-

Isolation and Purification Protocol

-

Column Chromatography (CC): The enriched fractions are subjected to chromatographic separation.

-

Stationary Phases: Silica gel is commonly used for initial separation. For further purification, Sephadex LH-20 (for size exclusion) or polyamide columns are effective.

-

Mobile Phases: A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of individual compounds, Reverse-Phase (RP) HPLC is the method of choice.

-

Column: A C18 column is most common.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol (MeOH) or acetonitrile (ACN) is used.

-

Analytical Quantification and Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Photodiode Array (PDA) or UV detector is the standard for quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation and sensitive quantification, LC coupled with mass spectrometry (especially tandem MS, MS/MS) is indispensable. Techniques like Quadrupole Time-of-Flight (Q-TOF) provide high-resolution mass data for accurate formula determination.

-

Nuclear Magnetic Resonance (NMR): For complete structure elucidation of novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are required.

Below is a generalized workflow for the isolation and identification of prenylated isoflavonoids.

Biological Activity and Signaling Pathways

Prenylated isoflavonoids modulate numerous cell signaling pathways, which are central to their therapeutic effects, particularly in cancer and inflammatory diseases. The prenyl group often enhances the interaction with protein kinases and other cellular targets.

Key Modulated Pathways

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Prenylated isoflavonoids like Icaritin have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells. Genistein, a related isoflavone, also suppresses the activity of Akt.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation and cell survival. Icaritin and Genistein inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB. This suppression reduces the production of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes ERK, JNK, and p38, controls cell proliferation and apoptosis. Genistein can modulate the MAPK pathway by affecting upstream regulators like RAS/RAF.

-

Wnt/β-catenin Pathway: This pathway is vital for development and tissue homeostasis, and its dysregulation is linked to cancer. Icaritin activates this pathway to promote bone formation, while Genistein has been shown to down-regulate it in cancer cells by enhancing the degradation of β-catenin.

Signaling Pathway Diagram: Inhibition by Prenylated Isoflavonoids

The following diagram illustrates the inhibitory effects of a representative prenylated isoflavonoid on the PI3K/Akt and NF-κB signaling pathways, common mechanisms for their anti-cancer and anti-inflammatory effects.

References

Methodological & Application

Application Notes & Protocols: HPLC Analysis of Derrisisoflavone J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Derrisisoflavone J. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of structurally related isoflavones, particularly prenylated isoflavonoids. The provided chromatographic conditions are expected to yield satisfactory separation and quantification of this compound and will serve as a strong foundation for method development and validation in a research or quality control setting.

Introduction

This compound is a prenylated isoflavonoid that has been isolated from plants of the Derris genus. As a member of the isoflavone class of compounds, it is of interest for its potential biological activities. Accurate and reliable quantitative analysis is crucial for phytochemical studies, pharmacokinetic evaluations, and quality control of herbal preparations containing this compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of isoflavones. This method offers high resolution, sensitivity, and reproducibility.

This application note details the recommended instrumentation, chromatographic conditions, and a step-by-step protocol for the analysis of this compound.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₂₂H₂₂O₆

-

UV Absorbance Maxima: 213 nm, 267 nm, 338 nm (shoulder)[1]

Recommended HPLC Method

The following HPLC conditions are recommended for the analysis of this compound. These parameters are based on common practices for isoflavone analysis and should be optimized for specific instrumentation and sample matrices.

Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 267 nm[1] |

| Injection Volume | 10 µL |

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 40 | 90 | 10 |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1.0 g of dried and powdered plant material. Add 25 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.

-

Sample Analysis: Inject 10 µL of the prepared sample solution.

-

Data Analysis: Record the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation (Pro-forma)

For use in a regulated environment, the method should be validated according to ICH guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity | Correlation coefficient (r²) > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

| Specificity | Peak purity analysis and comparison with a blank sample |

Visualization of the Experimental Workflow

References

Application Notes & Protocols: Isolation of Derrisisoflavone J from Derris robusta

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Derrisisoflavone J is a novel hydroxyethylated isoflavonoid, a class of compounds that has garnered significant interest for its potential therapeutic properties. Isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae family, this compound represents a unique molecular architecture. This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound, based on established scientific literature. The methodologies outlined herein are intended to provide researchers with a detailed guide to obtaining this compound for further investigation into its biological activities and potential applications in drug discovery.

Experimental Protocols

1. Plant Material Collection and Preparation:

-

Source: Twigs and leaves of Derris robusta.

-

Preparation: The plant material is air-dried at room temperature. Subsequently, the dried material is pulverized to a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction of Crude Isoflavonoids:

-

Solvent: 95% Ethanol (EtOH).

-

Procedure:

-

The powdered plant material (5.0 kg) is extracted with 95% EtOH at room temperature. This process is repeated three times to ensure exhaustive extraction of the target compounds.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (412.0 g).

-

3. Fractionation of the Crude Extract:

-

Objective: To separate the crude extract into fractions of varying polarity to facilitate the isolation of this compound.

-

Procedure:

-

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with petroleum ether and ethyl acetate (EtOAc).

-

The ethyl acetate fraction, which is expected to contain the isoflavonoids, is concentrated under reduced pressure to yield the EtOAc-soluble extract (125.0 g).

-

4. Chromatographic Purification of this compound:

The purification of this compound from the ethyl acetate fraction is a multi-step process involving several chromatographic techniques.

-

Step 4.1: Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (100:0 to 0:100, v/v).

-

Procedure: The EtOAc-soluble extract (120.0 g) is loaded onto a silica gel column and eluted with the gradient mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined. This initial separation yields nine primary fractions (Fr. 1–9).

-

-

Step 4.2: Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Chloroform (CHCl₃) and methanol (MeOH) (1:1, v/v).

-

Procedure: Fraction 5 (12.5 g) from the silica gel column is further subjected to Sephadex LH-20 column chromatography. This step is crucial for removing pigments and other interfering substances, resulting in four sub-fractions (Fr. 5.1–5.4).

-

-

Step 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Objective: To isolate pure this compound from the enriched sub-fraction.

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

-

Procedure: Sub-fraction 5.3 (3.2 g) is subjected to preparative HPLC. The elution is monitored at a suitable UV wavelength, and the peak corresponding to this compound is collected.

-

Final Purification: The collected fraction is further purified by semi-preparative HPLC using a gradient of acetonitrile (ACN) and water (H₂O) to yield pure this compound (8.0 mg).

-

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields for this compound

| Step | Description | Starting Material (g) | Yield (g) | % Yield |

| 1 | Air-dried Derris robusta (twigs and leaves) | 5000.0 | - | - |

| 2 | 95% Ethanol Extraction | 5000.0 | 412.0 (Crude Extract) | 8.24% |

| 3 | Ethyl Acetate Fractionation | 412.0 | 125.0 (EtOAc Fraction) | 30.34% (of crude) |

| 4.1 | Silica Gel Chromatography (Fr. 5) | 120.0 | 12.5 | 10.42% (of EtOAc) |

| 4.2 | Sephadex LH-20 Chromatography (Fr. 5.3) | 12.5 | 3.2 | 25.60% (of Fr. 5) |

| 4.3 | Preparative and Semi-preparative HPLC | 3.2 | 0.008 (this compound) | 0.25% (of Fr. 5.3) |

Visualizations

Caption: Workflow for the extraction and isolation of this compound.

In Vitro Assays for Testing Derrisisoflavone J Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone J is a prenylated isoflavone found in plants of the Derris genus, which have been traditionally used in Asian medicine for their anti-inflammatory and analgesic properties. Emerging research suggests that this compound and related isoflavones possess a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. These properties make this compound a compound of interest for further investigation and potential drug development.

These application notes provide detailed protocols for a selection of key in vitro assays to evaluate the efficacy of this compound. The described methods are foundational for screening and characterizing its biological effects, providing a basis for further preclinical development. The protocols cover the assessment of cytotoxicity in cancer cell lines, anti-inflammatory activity through the inhibition of nitric oxide production and the expression of key inflammatory mediators, and the investigation of its potential mechanism of action through the NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative efficacy of this compound and related isoflavones in various in vitro assays. This data has been compiled from available scientific literature to provide a comparative overview.

Table 1: Cytotoxicity of this compound and Related Isoflavones in Cancer Cell Lines (IC50 values in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | SKOV-3 (Ovarian) | MOLT-4 (Leukemia) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Lupalbigenin | ~16.26 | - | - | - | - |

| Genistein | - | - | 16.5 ± 0.59 | 19.3 ± 0.97 | - |

| Doxorubicin (Control) | 19.7 ± 3.1 | 22.6 ± 3.9 | - | - | - |

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Assay | Compound | Cell Line | Concentration/IC50 | Effect |

| Nitric Oxide (NO) Production Inhibition | Derrisisoflavone A | RAW 264.7 | Ranked 3rd in potency | Inhibition of LPS-induced NO production.[1] |

| Genistein | RAW 264.7 | Most potent | Inhibition of LPS-induced NO production.[1] | |

| Lupalbigenin | RAW 264.7 | Ranked 2nd in potency | Inhibition of LPS-induced NO production.[1] | |

| Gene Expression (qRT-PCR) | Derrisisoflavone A | RAW 264.7 | Not specified | Significant suppression of LPS-induced iNOS, COX-2, IL-6, and 5-LOX mRNA.[1] |

| Lupalbigenin | RAW 264.7 | 1.25 and 2.5 µM | Inhibition of LPS-induced iNOS and COX-2 protein expression. |

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HeLa, SKOV-3, MOLT-4)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cells

-

Complete DMEM medium

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) to induce NO production. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, a known NOS inhibitor).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the effect of this compound on the mRNA expression levels of key pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and 5-lipoxygenase (5-LOX).

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

6-well plates

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (iNOS, COX-2, IL-6, 5-LOX) and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-time PCR system

Protocol:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in the NO production assay protocol.

-

RNA Extraction: After the desired incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

Quantitative PCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.

-

Visualizations

Caption: Workflow for evaluating the in vitro efficacy of this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

Cell culture studies with Derrisisoflavone J

Application Notes and Protocols for Cell Culture Studies with Derris Isoflavones

Disclaimer: As of November 2025, specific cell culture studies on Derrisisoflavone J are not available in the published scientific literature. The following application notes and protocols are based on studies of other isoflavones isolated from the Derris genus, particularly from Derris scandens. These protocols and findings are expected to be highly relevant for designing and conducting experiments with this compound.

Introduction

Isoflavones derived from the Derris genus have garnered significant interest in cancer research due to their potential as chemopreventive and therapeutic agents. These compounds have been shown to exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines. This document provides an overview of the cellular effects of Derris isoflavones, detailed protocols for key cell-based assays, and a summary of the known signaling pathways involved.

Data Presentation: Antiproliferative Activity of Derris Isoflavones

The following table summarizes the cytotoxic effects of various isoflavones isolated from Derris scandens on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Derriscandenon B | KB | MTT | 3.5 | [1] |

| Derriscandenon C | KB | MTT | 4.8 | [1] |

| Derrubone | KB | MTT | 4.1 | [1] |

| Glyurallin | KB | MTT | 4.4 | [1] |

| Derriscandenon B | NALM6-MSH+ | MTT | 3.3 | [1] |

| Isochandaisone | NALM6-MSH+ | MTT | 4.0 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Derris isoflavones on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., KB, NALM6-MSH+)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Derris isoflavone stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the Derris isoflavone from the stock solution in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted isoflavone solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest isoflavone concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This method is used to detect and quantify apoptosis (early and late stages) and necrosis in cells treated with Derris isoflavones.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Derris isoflavone

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of the Derris isoflavone for a specific time period.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

Signaling Pathways and Visualizations

Studies on isoflavones from Derris scandens suggest that their anticancer effects are mediated through the induction of apoptosis via the mitochondrial pathway.

Experimental Workflow for Cell Viability and Apoptosis Analysis

Caption: Workflow for assessing the anticancer effects of Derris isoflavones.

Proposed Signaling Pathway for Derris Isoflavone-Induced Apoptosis

Based on studies of related compounds, Derris isoflavones likely induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Caption: Proposed mitochondrial pathway of apoptosis induced by Derris isoflavones.

References

Application Notes and Protocols: Synthesis and Evaluation of Derrisisoflavone J Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of Derrisisoflavone J, a naturally occurring prenylated isoflavone. This document includes detailed synthetic protocols, methodologies for assessing anticancer and anti-inflammatory activities, and a summary of quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific concepts.

Introduction

This compound is a prenylated isoflavone with the chemical structure 6-(2-hydroxyethyl)-5,7-dihydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chromen-4-one. Isoflavones, a class of flavonoids, are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties[1][2][3]. The unique structural features of this compound, particularly the presence of a hydroxyethyl group on the A-ring and a prenyl group on the B-ring, make it and its derivatives interesting candidates for drug discovery and development. This document outlines a proposed synthetic strategy for this compound derivatives and protocols for evaluating their therapeutic potential.

Synthesis of this compound Derivatives

A plausible and versatile method for the synthesis of this compound derivatives is centered around the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of the C-C bond between the chromone core (A- and C-rings) and the substituted phenyl B-ring[1][4]. A retrosynthetic analysis suggests the disconnection at the C3-phenyl bond, leading to a 3-iodochromone and a corresponding boronic acid derivative.

Proposed Synthetic Scheme

The overall synthetic strategy involves the preparation of two key intermediates: a 6-(2-hydroxyethyl)-3-iodo-5,7-dihydroxychromen-4-one (or a protected version thereof) and a (4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)boronic acid.

Diagram of the Proposed Synthetic Pathway for this compound Derivatives

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a 3-Iodochromone Intermediate

This protocol outlines the synthesis of a key 3-iodochromone intermediate, which will serve as the scaffold for the subsequent Suzuki-Miyaura coupling.

Materials:

-

2',4',6'-Trihydroxyacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Iodine

-

Methanol

-

Appropriate protecting groups (e.g., methoxymethyl chloride, benzyl bromide) if necessary

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Protection of Hydroxyl Groups (Optional but Recommended): To avoid side reactions, the hydroxyl groups of 2',4',6'-trihydroxyacetophenone can be protected using standard procedures, for example, with methoxymethyl (MOM) ether or benzyl ether protecting groups.

-

Formation of the Enaminone: The protected 2',4',6'-trihydroxyacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like DMF at elevated temperature (e.g., 70 °C) to form the corresponding enaminone.

-

Iodination and Cyclization: The enaminone intermediate is then treated with iodine in a solvent such as methanol at a moderate temperature (e.g., 40 °C). This step facilitates both the iodination at the 3-position and the cyclization to form the 3-iodochromone ring system.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-iodochromone intermediate.

Protocol 2: Synthesis of a Prenylated Phenylboronic Acid Intermediate

This protocol describes the preparation of the B-ring component, a prenylated phenylboronic acid, which will be coupled with the 3-iodochromone.

Materials:

-

4-Hydroxyphenylboronic acid

-

Prenyl bromide

-

Base (e.g., sodium hydride, potassium carbonate)

-

Solvent (e.g., tetrahydrofuran, acetone)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

O-Prenylation: 4-Hydroxyphenylboronic acid is reacted with prenyl bromide in the presence of a base (e.g., K2CO3) in a solvent like acetone under reflux conditions to yield the O-prenylated boronic acid.

-

Claisen Rearrangement: The O-prenylated intermediate is then subjected to a Claisen rearrangement to move the prenyl group from the oxygen to the carbon atom at the 3-position of the phenyl ring. This is typically achieved by heating the compound in a high-boiling solvent like N,N-diethylaniline under microwave irradiation.

-

Purification: The resulting C-prenylated phenylboronic acid is purified by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the two key intermediates to form the this compound derivative.

Materials:

-

3-Iodochromone intermediate (from Protocol 1)

-

Prenylated phenylboronic acid intermediate (from Protocol 2)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Na2CO3)

-

Solvent system (e.g., 1,4-dioxane/water, DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a reaction vessel, the 3-iodochromone intermediate, the prenylated phenylboronic acid intermediate (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 5-10 mol%), and the base (e.g., 2-3 equivalents) are combined in the chosen solvent system.

-

Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired this compound derivative.

-

Deprotection (if applicable): If protecting groups were used, they are removed in the final step using appropriate deprotection conditions (e.g., acid hydrolysis for MOM groups, hydrogenolysis for benzyl groups).

Biological Activity Evaluation

The synthesized this compound derivatives can be evaluated for their potential as anticancer and anti-inflammatory agents using a variety of in vitro assays.

Protocol 4: Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a CO2 incubator at 37 °C.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 5: Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.

-

Absorbance Measurement: The absorbance is measured at 540 nm after a short incubation period at room temperature.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells.

Quantitative Data Presentation

The biological activities of isoflavone derivatives are often quantified by their IC50 values. The following tables summarize representative IC50 values for various prenylated isoflavones against different cancer cell lines, providing a benchmark for the evaluation of newly synthesized this compound derivatives.

Table 1: Anticancer Activity of Prenylated Isoflavones (IC50 in µM)

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) | Reference |

| Mappianthone A | 3.54 | 4.23 | 5.87 | 6.12 | 7.34 | |

| Known Analogue 2 | 2.18 | 3.15 | 4.56 | 4.98 | 5.21 | |

| Known Analogue 3 | 0.16 | 1.23 | 2.87 | 3.01 | 3.45 | |

| Known Analogue 4 | 8.76 | 9.34 | 10.12 | 11.54 | 12.68 | |

| Barbigerone Derivative 55a | - | - | - | 1.58 | 0.68 | |

| Isoflavone Derivative 119a | - | - | 0.64 | 0.72 | - |

Table 2: Anti-inflammatory Activity of Isoflavones

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Genistein | NO Production | RAW 264.7 | ~25 µM | General Knowledge |

| Daidzein | NO Production | RAW 264.7 | >50 µM | General Knowledge |

Signaling Pathways

Isoflavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Diagram of Isoflavone-mediated Inhibition of the NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some isoflavones have been reported to inhibit the PI3K/Akt pathway, contributing to their anticancer effects.

Diagram of Isoflavone-mediated Inhibition of the PI3K/Akt Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

The synthetic routes and biological evaluation protocols detailed in these application notes provide a solid framework for the investigation of this compound derivatives as potential therapeutic agents. The proposed Suzuki-Miyaura coupling strategy offers a flexible approach to generate a library of analogues for structure-activity relationship studies. The in vitro assays for anticancer and anti-inflammatory activities will enable the identification of lead compounds for further preclinical development. The elucidation of their effects on key signaling pathways such as NF-κB and PI3K/Akt will be instrumental in understanding their mechanism of action and advancing them through the drug discovery pipeline.

References

Experimental Design for Studying Derrisisoflavone J in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone J is a prenylated isoflavone isolated from the plant Derris scandens. Emerging research suggests that isoflavones, a class of phytoestrogens, possess significant anticancer properties. These compounds have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. Notably, isoflavones isolated from Derris scandens, such as lupalbigenin and 5,7,4'-trihydroxy-6,8-diprenylisoflavone, have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer.[1] These related compounds are known to induce apoptosis by up-regulating pro-apoptotic proteins like p21 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[1] This document provides a comprehensive guide for the experimental design of studies investigating the anticancer effects of this compound on cancer cells. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in research findings.

Key Experimental Areas

A thorough investigation of the anticancer properties of this compound should encompass the following key experimental areas:

-

Cell Viability and Cytotoxicity: To determine the dose-dependent effect of this compound on cancer cell viability and to establish its half-maximal inhibitory concentration (IC50).

-

Apoptosis Induction: To quantify the extent to which this compound induces programmed cell death in cancer cells.

-

Cell Cycle Analysis: To investigate the impact of this compound on the progression of the cell cycle.

-

Protein Expression Analysis: To identify and quantify the modulation of key regulatory proteins involved in apoptosis and cell cycle control.

-

Signaling Pathway Analysis: To elucidate the molecular mechanisms and signaling cascades affected by this compound.

Data Presentation

To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 ± 2.1 |

| MDA-MB-231 | Breast Cancer | 25.8 ± 3.5 |

| SW-620 | Colon Cancer | 32.5 ± 4.2 |

| A549 | Lung Cancer | 41.3 ± 5.6 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |

| Control (DMSO) | - | 5.2 ± 1.1% |

| This compound | 10 | 25.6 ± 3.8% |

| This compound | 20 | 48.9 ± 5.2% |

| This compound | 40 | 72.3 ± 6.7% |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Hypothetical Data)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | - | 55.1 ± 4.3 | 28.9 ± 3.1 | 16.0 ± 2.5 |

| This compound | 20 | 70.2 ± 5.1 | 15.3 ± 2.4 | 14.5 ± 2.1 |

Table 4: Relative Protein Expression in MCF-7 Cells after 48h Treatment with this compound (20 µM) (Hypothetical Data)

| Protein | Function | Fold Change vs. Control |

| p21 | Cell Cycle Inhibitor | 2.5 ± 0.3 |

| Bax | Pro-apoptotic | 3.1 ± 0.4 |

| Bcl-2 | Anti-apoptotic | 0.4 ± 0.1 |

| Cleaved Caspase-3 | Apoptosis Effector | 4.2 ± 0.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, SW-620, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-